molecular formula C8H18Cl2N2 B13913574 (1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride

(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride

Cat. No.: B13913574
M. Wt: 213.15 g/mol
InChI Key: XXQOKZBMTJGBLW-ZEQLNYICSA-N
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Description

(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a nitrogen-containing heterocycle. The compound is known for its significant biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it an efficient route for synthesizing the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride apart is its specific stereochemistry and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and biological activity. This unique combination of features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1R,2S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-2-4-7(9)8(10)5-3-6;;/h6-8H,2-5,9H2,1H3;2*1H/t6-,7+,8-;;/m1../s1

InChI Key

XXQOKZBMTJGBLW-ZEQLNYICSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]([C@H]1CC2)N.Cl.Cl

Canonical SMILES

CN1C2CCC(C1CC2)N.Cl.Cl

Origin of Product

United States

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